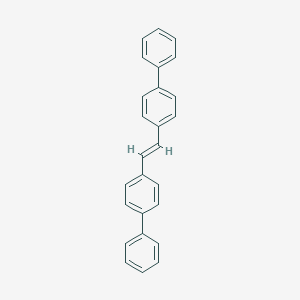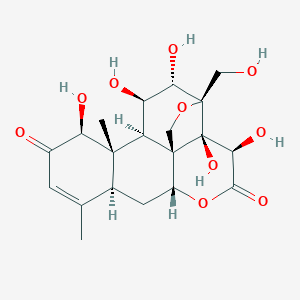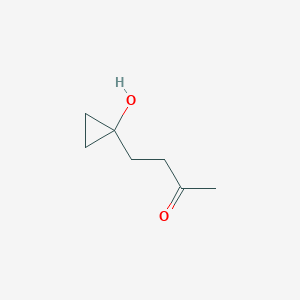
4-(1-Hydroxycyclopropyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxycyclopropyl)butan-2-one is an organic compound characterized by the presence of a cyclopropyl group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)butan-2-one can be achieved through several methods. One efficient procedure involves the multicomponent Hantzsch reaction, which uses europium(III) chloride hexahydrate as a catalyst . This reaction typically involves the formation of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts like europium(III) chloride hexahydrate can be scaled up for industrial applications.
化学反应分析
Types of Reactions
4-(1-Hydroxycyclopropyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxycyclopropyl group and the butanone moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions could produce alcohols .
科学研究应用
4-(1-Hydroxycyclopropyl)butan-2-one has several scientific research applications:
作用机制
The mechanism of action of 4-(1-Hydroxycyclopropyl)butan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . For example, its interaction with enzymes can lead to the modulation of metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1-Hydroxycyclopropyl)butan-2-one include other hydroxycyclopropyl derivatives and butanone analogs . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a hydroxycyclopropyl group and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
139963-69-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
InChI 键 |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
规范 SMILES |
CC(=O)CCC1(CC1)O |
同义词 |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


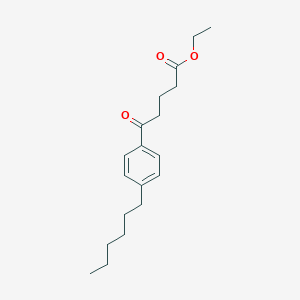
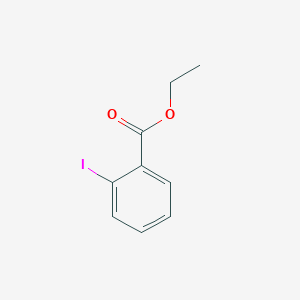
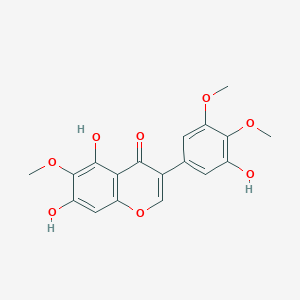
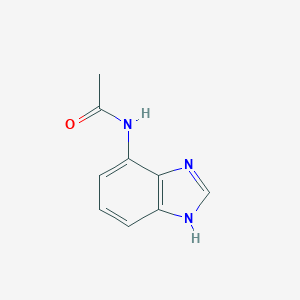
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)

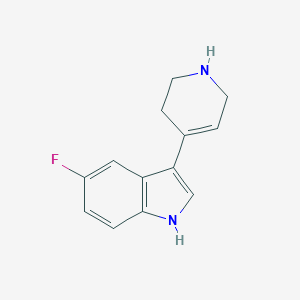
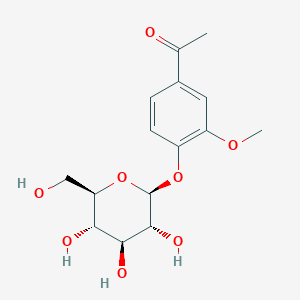
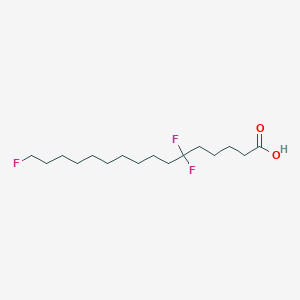
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
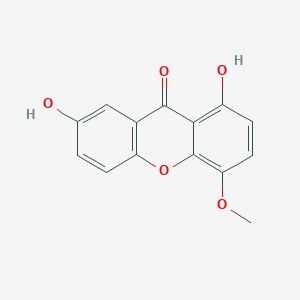
![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)
